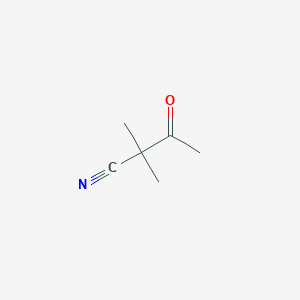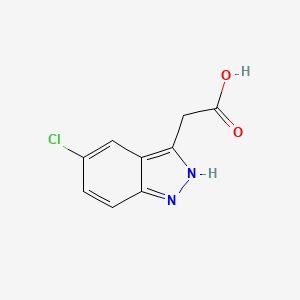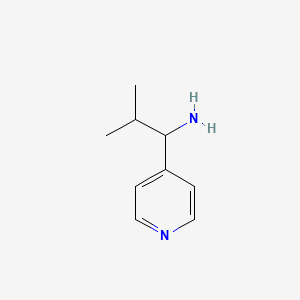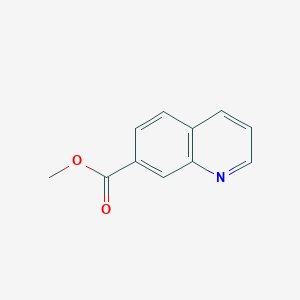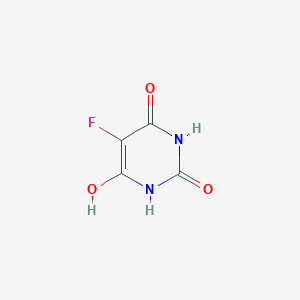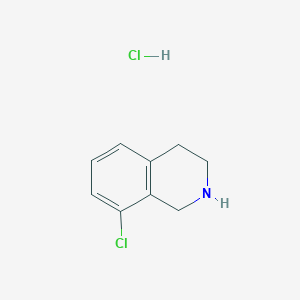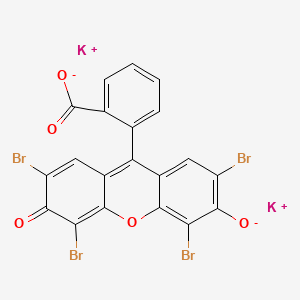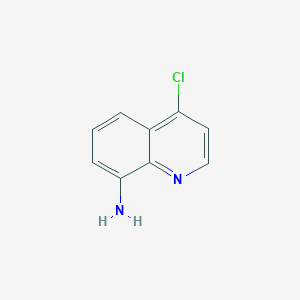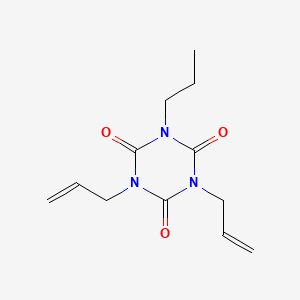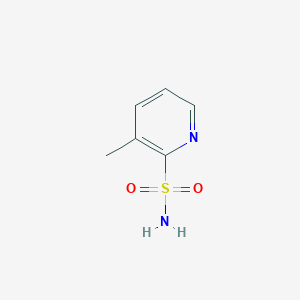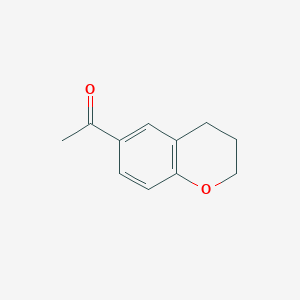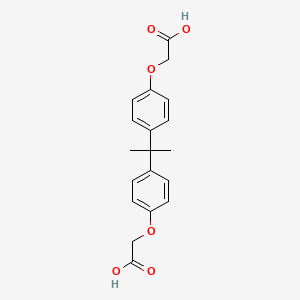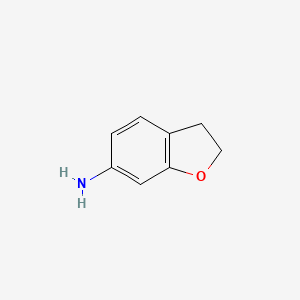
Stannic selenide
Overview
Description
Stannic selenide, also known as tin(IV) selenide, is an inorganic compound with the chemical formula SnSe₂. It is a member of the metal chalcogenide family, which includes compounds formed between metals and chalcogens (elements from group 16 of the periodic table). This compound is known for its layered structure and semiconductor properties, making it a material of interest for various technological applications .
Mechanism of Action
Target of Action
Research suggests that selenium compounds, including selenides, exhibit anticancer and chemopreventive activity . They interact with various proteins and enzymes, modulating their activity and contributing to their anticancer properties .
Mode of Action
Stannic selenide interacts with its targets, leading to various changes at the molecular level. For instance, selenium compounds have been reported to exhibit both antioxidant and prooxidant activities . The exact mode of action of this compound is still under investigation, but it is believed to involve complex interactions with biological macromolecules .
Biochemical Pathways
This compound may affect several biochemical pathways. Selenium, an essential component of selenoproteins, plays a critical role in maintaining cellular redox balance . Moreover, selenium compounds, including selenides, have been reported to have promising potential applications in cancer prevention and treatment . .
Pharmacokinetics
It is known that the physicochemical properties of a compound significantly influence its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are largely unknown. Selenium compounds have been reported to exhibit anticancer and chemopreventive activity . They can induce apoptosis in transformed cells, an important chemopreventive mechanism
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis environment can impact the properties and performance of metal selenides, including this compound . Moreover, the biogeochemical behaviors of selenium in different environments can impact human selenium intake through the food chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stannic selenide can be synthesized through several methods, including:
Direct Combination: Heating elemental tin and selenium together at temperatures above 350°C.
Chemical Vapor Deposition (CVD): A process where tin and selenium precursors are vaporized and reacted in a controlled environment to form thin films of this compound.
Hydrothermal Synthesis: Involves reacting tin and selenium compounds in an aqueous solution at high temperatures and pressures to form this compound crystals.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical vapor deposition or hydrothermal methods due to their ability to produce high-purity and well-defined crystalline materials .
Types of Reactions:
Substitution: this compound can participate in substitution reactions where selenium atoms are replaced by other chalcogens like sulfur or tellurium.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen gas or hydrazine under controlled conditions.
Substitution: Involves reacting this compound with other chalcogenides in a suitable solvent or at high temperatures.
Major Products:
Oxidation: Tin oxide (SnO₂) and selenium dioxide (SeO₂).
Reduction: Tin(II) selenide (SnSe).
Substitution: Mixed chalcogenides such as tin sulfide selenide (SnSSe).
Scientific Research Applications
Stannic selenide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Stannic selenide can be compared with other similar compounds such as:
Tin(II) Selenide (SnSe): Unlike this compound, tin(II) selenide has a different oxidation state and crystal structure, which affects its electrical and thermal properties.
Tin(IV) Sulfide (SnS₂): Similar in structure to this compound but with sulfur instead of selenium, resulting in different optical and electronic properties.
Germanium Selenide (GeSe₂): Shares a similar layered structure but with germanium instead of tin, leading to variations in its semiconductor behavior.
This compound stands out due to its unique combination of low thermal conductivity, high electrical conductivity, and narrow band-gap, making it a versatile material for various advanced applications .
Properties
IUPAC Name |
bis(selanylidene)tin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Se.Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPGBEFNGHFRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se]=[Sn]=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SnSe2, Se2Sn | |
| Record name | tin(IV) selenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20770-09-6 | |
| Record name | Stannic selenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020770096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tin Diselenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STANNIC SELENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956631FA6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the role of stannic selenide in solar absorbers?
A: this compound acts as the substrate layer in a multi-layered solar absorber design. [] This layer is sandwiched between a titanium base layer and a ferric oxide resonator layer. This specific arrangement, along with a graphene layer, contributes to achieving high solar absorption rates across a broad wavelength range.
Q2: How does the structure of the solar absorber contribute to its efficiency?
A: The layered structure of the solar absorber, with this compound as a key component, is designed to maximize light absorption. [] The titanium base layer provides structural support, while the this compound substrate layer and ferric oxide resonator layer work in conjunction to trap and absorb light. This layered design, combined with the properties of graphene, allows for absorption rates exceeding 90% across a significant portion of the solar spectrum. []
Q3: Are there alternative materials to this compound for this application, and how do they compare?
A: While the provided research focuses specifically on this compound, [, ] exploring alternative materials for the substrate layer in solar absorbers is a crucial aspect of ongoing research. Factors such as material abundance, cost, toxicity, and optical properties would need to be considered when comparing this compound to potential substitutes. This area presents an opportunity for further investigation and development of novel solar absorber materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


